

Endogenous sources of Phe-Met-Arg-Phe amide acetate

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Compound of Interest

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An In-depth Technical Guide to the Endogenous Sources of Phe-Met-Arg-Phe Amide (FMRFamide)

Introduction

FMRFamide is a neuropeptide, first identified in the ganglia of the clam *Macrocallista nimbosa*, characterized by the C-terminal amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide. It is the founding member of a large and diverse superfamily of FMRFamide-related peptides (FaRPs), which are predominantly found throughout the invertebrate kingdom. These peptides share a common C-terminal -RFamide motif and are crucial signaling molecules, acting as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in the regulation of a vast array of physiological processes, including cardiovascular function, muscle contractility, feeding behavior, and reproduction. This technical guide provides a comprehensive overview of the endogenous sources of FMRFamide and its related peptides, details the experimental protocols for their study, and illustrates their key signaling pathways.

Biosynthesis and Precursor Proteins

FMRFamide and related peptides are synthesized via the classical secretory pathway for neuropeptides. The process begins with the transcription and translation of a specific FMRFamide gene into a large precursor protein, or prohormone.

A single precursor protein typically contains multiple copies of FMRFamide or various FaRP sequences. These active peptide sequences are flanked by basic amino acid residues (e.g., Lysine, Arginine) that serve as cleavage sites for prohormone convertases. Following translation on the ribosome, the precursor is trafficked through the endoplasmic reticulum and Golgi apparatus, where it undergoes a series of post-translational modifications:

- **Proteolytic Cleavage:** Prohormone convertases cleave the precursor at the designated sites to release the individual peptide sequences.
- **C-Terminal Amidation:** A C-terminal glycine residue, if present, is enzymatically converted into an amide group. This amidation is often critical for the biological activity of the peptide.

For example, the cockroach *Periplaneta americana* FMRFamide gene encodes a precursor containing 24 putative peptide sequences, 23 of which have been detected experimentally^[1]. Similarly, in the nematode *C. elegans*, over 70 distinct FMRFamide-like peptides (FLPs) are predicted to be encoded by at least 31 different flp genes.

Endogenous Distribution and Quantitative Levels

FMRFamide-related peptides are widely distributed in the central and peripheral nervous systems of invertebrates, with particularly high concentrations found in neurosecretory structures.

Distribution in Invertebrates

- **Mollusca:** FaRPs are found extensively in the central nervous system (CNS) and peripheral tissues of molluscs like the snails *Lymnaea stagnalis* and *Aplysia californica*.^{[2][3][4]} They are localized in specific neuronal clusters within the buccal, cerebral, and pleural ganglia, from which they innervate targets such as the heart and muscles involved in feeding.^[5]
- **Arthropoda:** In insects and crustaceans, FaRPs are concentrated in the brain, ventral nerve cord, and neurohemal organs.^{[6][7]} Neurohemal organs, such as the pericardial organs in lobsters and crayfish and the thoracic perisymphathetic organs in insects, store and release large quantities of these peptides into the hemolymph, allowing them to act as circulating hormones.^{[8][9][10]}

- Nematoda: In *C. elegans*, FaRPs are expressed in a majority of its neurons, including sensory neurons, interneurons, and motor neurons, reflecting their broad functional repertoire in modulating locomotion, feeding, and reproduction.

Quantitative Data

Quantitative analysis, primarily through radioimmunoassay (RIA), has revealed significant variations in FaRP concentrations between different tissues, highlighting areas of synthesis and release.

Organism	Tissue	FMRFamide-like Peptide Concentration	Citation(s)
Lobster (<i>Homarus americanus</i>)	Pericardial Organs (Neurohemal)	60 - 100 pmol/mg protein	[8] [11]
Ventral Nerve Cord	~1 pmol/mg protein	[8] [11]	

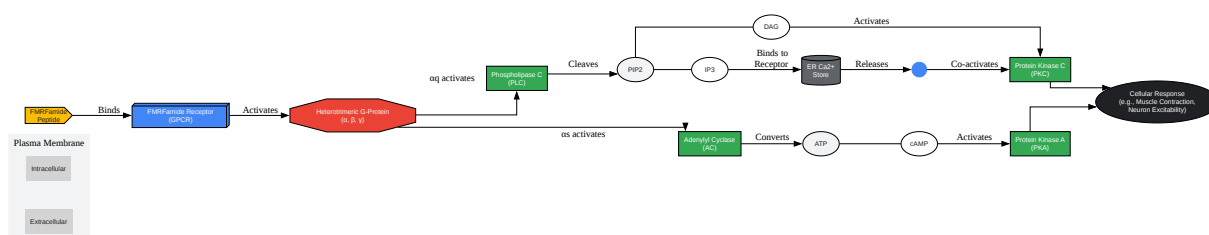
Organism	Tissue(s) with High Concentration	Description	Citation(s)
Cockroach (Periplaneta americana)	Thoracic Perisymphathetic Organs	Described as a "unique accumulation" of FaRPs, serving as a major neurohemal release site in the insect CNS.	[9]
Snail (Lymnaea stagnalis)	Central Nervous System (CNS)	High quantities of FMRFamide and related heptapeptides have been purified from the CNS.	[12]
Crayfish (Procambarus clarkii)	Pericardial Organs	A primary source for the isolation of FMRFamide-related peptides.	[10]

Signaling Pathways

FMRFamide and its related peptides elicit their physiological effects primarily through two distinct types of receptors: G-protein coupled receptors (GPCRs) and, more uniquely, ionotropic FMRFamide-gated sodium channels (FaNaCs).

G-Protein Coupled Receptor (GPCR) Signaling

The most common mechanism of FaRP action is through GPCRs. This pathway involves several key steps that lead to the modulation of intracellular second messengers.

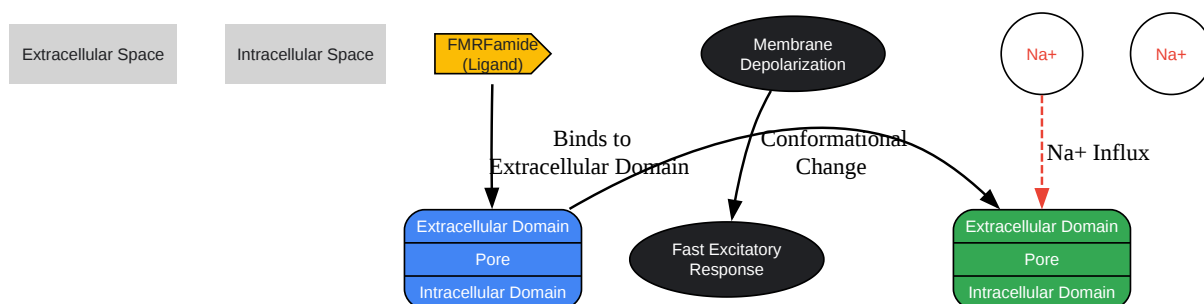


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FMRamide GPCR Signaling Pathways.

Ionotropic Receptor (FaNaC) Signaling

In some invertebrates, particularly molluscs, FMRamide can directly activate a ligand-gated ion channel known as the FMRamide-gated Sodium Channel (FaNaC). This mechanism provides a much faster mode of neurotransmission compared to the GPCR pathway.



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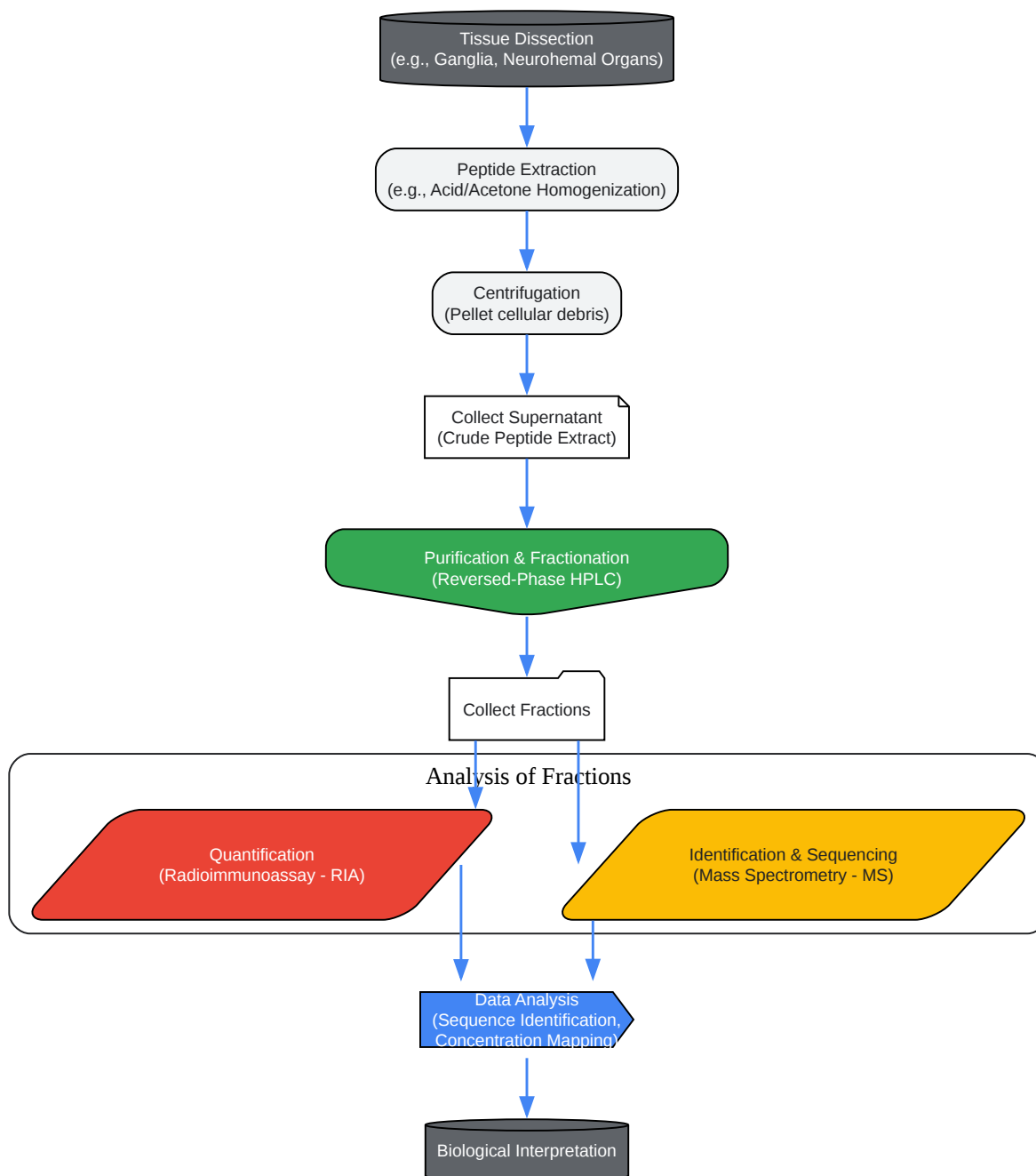
FMRFamide-gated Sodium Channel (FaNaC) Activation.

Experimental Protocols

The identification, quantification, and characterization of endogenous FMRFamide peptides rely on a combination of biochemical and analytical techniques.

Workflow for FMRFamide Discovery and Quantification

A typical experimental workflow involves tissue extraction, peptide purification, and analysis by mass spectrometry and/or immunoassay.



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Workflow for Neuropeptide Discovery.

Protocol: Peptide Extraction from Neural Tissue

- **Dissection:** Rapidly dissect neural tissue (e.g., ganglia, pericardial organs) in cold saline and immediately freeze on dry ice or in liquid nitrogen to prevent degradation.
- **Homogenization:** Weigh the frozen tissue. Add 10 volumes (v/w) of an ice-cold extraction solvent (e.g., 90% Methanol / 9% Glacial Acetic Acid / 1% Water). Homogenize thoroughly using a tissue homogenizer or sonicator.
- **Incubation:** Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.
- **Centrifugation:** Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.
- **Collection:** Carefully collect the supernatant, which contains the crude peptide extract. Avoid disturbing the pellet.
- **Drying:** Dry the supernatant using a vacuum centrifuge (SpeedVac) to remove the organic solvent.
- **Reconstitution:** Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., 0.1% Trifluoroacetic Acid (TFA) for HPLC).

Protocol: Reversed-Phase HPLC Purification

- **System Preparation:** Equilibrate a C18 reversed-phase HPLC column with Buffer A (e.g., 99.9% Water, 0.1% TFA).
- **Sample Injection:** Inject the reconstituted peptide extract onto the column.
- **Elution Gradient:** Elute the bound peptides using a linear gradient of Buffer B (e.g., 80% Acetonitrile, 19.9% Water, 0.1% TFA). A typical gradient might run from 5% to 60% Buffer B over 60 minutes at a flow rate of 1 mL/min.
- **Detection:** Monitor the column eluate using a UV detector at wavelengths of 214 nm and 280 nm, which are characteristic for peptide bonds and aromatic residues, respectively.

- **Fraction Collection:** Collect fractions at regular intervals (e.g., every minute) using an automated fraction collector. These fractions can then be screened for FMRFamide-like immunoreactivity or analyzed directly by mass spectrometry.

Protocol: Radioimmunoassay (RIA)

- **Standard Curve Preparation:** Prepare a series of standards with known concentrations of synthetic FMRFamide in RIA buffer.
- **Assay Setup:** In assay tubes, add RIA buffer, the standard or unknown sample, a specific primary antibody against FMRFamide, and a known quantity of radiolabeled FMRFamide (e.g., ^{125}I -FMRFamide) as a tracer.
- **Incubation:** Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the labeled (tracer) and unlabeled (sample/standard) peptide for the limited number of antibody binding sites.
- **Precipitation:** Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal serum. Incubate for a sufficient time to precipitate the primary antibody-antigen complexes.
- **Separation:** Centrifuge the tubes to pellet the antibody-bound complexes. Decant the supernatant containing the unbound (free) tracer.
- **Counting:** Measure the radioactivity of the pellet using a gamma counter.
- **Quantification:** The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled FMRFamide in the sample. Determine the concentration of the unknown samples by comparing their radioactive counts to the standard curve.

Protocol: Mass Spectrometry (MS) Identification

- **Sample Preparation:** Mix the HPLC fraction containing the peptide of interest with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid, CHCA) for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.
- **MS Analysis (MALDI-TOF):** Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer. This provides a precise molecular weight (mass) of the peptide(s) in the fraction.

- Tandem MS (MS/MS) for Sequencing: Select the ion corresponding to the peptide's mass (the parent ion) and subject it to fragmentation within the mass spectrometer (e.g., via collision-induced dissociation).
- Fragment Ion Analysis: Analyze the masses of the resulting fragment ions. The mass differences between adjacent peaks in the fragment spectrum correspond to specific amino acid residues, allowing for de novo sequencing of the peptide.
- Database Searching: The obtained sequence can be confirmed by searching against protein sequence databases to find a match with a known or predicted FMRFamide precursor protein.

Conclusion

The endogenous sources of FMRFamide and its related peptides are primarily neuronal and neurosecretory cells within the invertebrate nervous system. These peptides are synthesized from larger precursors and are stored in high concentrations in specific ganglia and neurohemal organs, from which they are released to act on target tissues. Their signaling is mediated by both metabotropic GPCRs and ionotropic FaNaC channels, leading to a wide range of physiological effects. The combination of immunoassays, chromatography, and mass spectrometry provides a powerful toolkit for researchers to extract, quantify, and characterize these vital signaling molecules, paving the way for a deeper understanding of their function in neurobiology and for potential applications in drug development.

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Phone: (601) 213-4426

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